molecular formula C9H10N2O3 B2414077 2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol CAS No. 129083-51-8

2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol

Cat. No.: B2414077
CAS No.: 129083-51-8
M. Wt: 194.19
InChI Key: AEOUQFXLZJMDMT-ZVSIBQGLSA-N
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Description

2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol is a chemical compound known for its unique structure and properties It is characterized by the presence of hydroxyimino groups attached to a methylphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol typically involves the reaction of 2,6-diformyl-4-methylphenol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often at elevated temperatures to facilitate the formation of the hydroxyimino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amines.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol exerts its effects is largely dependent on its interaction with molecular targets. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, disrupt microbial cell walls, or scavenge free radicals, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,6-diformyl-4-methylphenol: The precursor in the synthesis of 2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol.

    2,6-bis[(1E)-(hydroxyimino)methyl]phenol: Lacks the methyl group at the 4-position.

    4-methyl-2,6-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of hydroxyimino groups.

Uniqueness

This compound is unique due to the presence of both hydroxyimino groups and a methyl group on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-bis[(E)-hydroxyiminomethyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-2-7(4-10-13)9(12)8(3-6)5-11-14/h2-5,12-14H,1H3/b10-4+,11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOUQFXLZJMDMT-ZVSIBQGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=NO)O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)/C=N/O)O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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